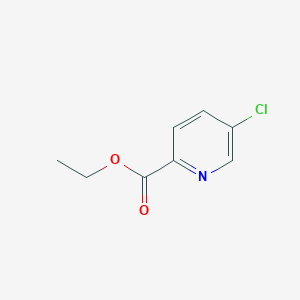

Ethyl 5-Chloropyridine-2-carboxylate

Overview

Description

Ethyl 5-Chloropyridine-2-carboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a colorless liquid with a special odor and is poorly soluble in water but easily soluble in organic solvents . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-Chloropyridine-2-carboxylate can be synthesized through the esterification of 5-chloro-2-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution Reactions: Products include various substituted pyridine derivatives.

Reduction Reactions: Reduced derivatives with different functional groups.

Oxidation Reactions: Oxidized products such as carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-Chloropyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds, including:

- Pyridones

- Pyrimidines

- Thiazoles

These compounds are significant in medicinal chemistry and materials science due to their diverse biological activities and applications. The synthesis of this compound can be achieved through several methods, including:

- Reaction of 5-chloropyridine-2-carboxylic acid with ethanol under acidic conditions.

- Palladium-catalyzed C-H arylation of ethyl acetate with 5-chloropyridine.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Agricultural Applications

One of the prominent applications of this compound is its use as an agricultural pesticide . Research indicates that it exhibits effectiveness against various pests, including aphids and scale insects. This biological activity positions it as a potential candidate for inclusion in pest management strategies aimed at enhancing agricultural productivity and sustainability.

| Compound Name | Activity Type | Target Pests |

|---|---|---|

| This compound | Pesticide | Aphids, Scale Insects |

| Mthis compound | Pesticide | Various Insect Pests |

| Ethyl 5-(Hydroxymethyl)picolinate | Herbicide | Broadleaf Weeds |

Pharmaceutical Applications

In pharmaceutical research, this compound has been identified as a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for evaluating both the efficacy and safety of compounds derived from this compound in therapeutic contexts.

Case Study: Cytochrome P450 Interaction

A study highlighted the potential effects of this compound on specific enzymatic pathways involved in drug metabolism. This interaction suggests that derivatives of this compound could be developed into pharmaceuticals with targeted metabolic profiles.

Mechanism of Action

The mechanism of action of Ethyl 5-Chloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 5-Chloropyridine-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-Bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 5-Fluoropyridine-2-carboxylate: Contains a fluorine atom instead of chlorine.

Ethyl 5-Iodopyridine-2-carboxylate: Contains an iodine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties compared to its bromine, fluorine, and iodine analogs. This makes it particularly useful in specific chemical reactions and applications .

Biological Activity

Ethyl 5-chloropyridine-2-carboxylate (CAS No. 128072-93-5) is a compound of significant interest in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and applications in drug development, supported by relevant studies and findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 187.61 g/mol. It features a pyridine ring substituted with a chlorine atom and an ethyl ester functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets, modulating various biochemical pathways. The compound has been noted for its potential in inhibiting key enzymes involved in cancer proliferation and other disease pathways .

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. In vitro assays have shown that this compound exhibits significant inhibitory activity against mutant EGFR and BRAF pathways, which are crucial in the context of various cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | MCF-10A (non-cancerous) | >50 | |

| This compound | A549 (lung) | 68 | |

| This compound | HCT116 (colon) | 74 | |

| Erlotinib | A549 (lung) | 80 |

The results indicate that while this compound does not exhibit cytotoxicity at higher concentrations (e.g., >50 µM), it effectively inhibits the growth of cancer cells at lower concentrations, suggesting a selective mechanism of action.

Enzyme Inhibition

This compound has been utilized as a building block for synthesizing other biologically active molecules, particularly those targeting enzyme pathways involved in cancer. Its structural characteristics allow it to interact with enzymes, potentially leading to the development of novel therapeutic agents.

Case Studies

- Study on EGFR Inhibition : A study conducted on various derivatives of chloropyridines revealed that this compound showed promising results in inhibiting EGFR with an IC50 value comparable to established inhibitors like erlotinib . This positions it as a candidate for further development in targeted cancer therapies.

- Pharmacological Applications : Research has indicated that compounds derived from this compound have been explored for their potential in treating solid tumors and lymphomas, underscoring the compound's versatility in medicinal chemistry .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary assessments suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological studies are necessary to establish its safety for clinical use .

Properties

IUPAC Name |

ethyl 5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBBWTPLBRZIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572548 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128072-93-5 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.